molecular formula C12H16ClNO B2730078 2-chloro-N-(4-phenylbutyl)acetamide CAS No. 97947-55-2

2-chloro-N-(4-phenylbutyl)acetamide

Cat. No.: B2730078
CAS No.: 97947-55-2
M. Wt: 225.72
InChI Key: JLYLPENIFFWWRQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(4-phenylbutyl)acetamide typically involves the reaction of 4-phenylbutylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-phenylbutylamine+chloroacetyl chlorideThis compound+HCl\text{4-phenylbutylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-phenylbutylamine+chloroacetyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction typically results in the formation of amines or alcohols.

Scientific Research Applications

2-chloro-N-(4-phenylbutyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-phenylbutyl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2-Chloro-N-(4-phenylbutan-2-yl)acetamide
  • 2-Chloro-N-(4-methylbenzyl)acetamide
  • 2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide
  • 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide

Comparison: 2-chloro-N-(4-phenylbutyl)acetamide is unique due to its specific phenylbutyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific research applications .

Properties

IUPAC Name

2-chloro-N-(4-phenylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-10-12(15)14-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYLPENIFFWWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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